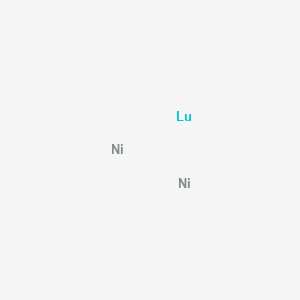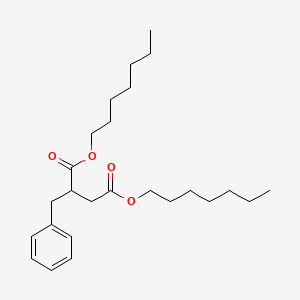![molecular formula C22H12O4 B14721973 2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione CAS No. 6566-51-4](/img/structure/B14721973.png)
2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,14-dioxapentacyclo[148004,1306,11018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione involves multiple steps, typically starting with simpler organic molecules. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the pentacyclic structure. Detailed synthetic routes are documented in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced, it involves large-scale organic synthesis techniques, often utilizing automated systems to maintain precision and consistency. The production process must adhere to stringent safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione has several applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research and are documented in specialized scientific literature .
Comparación Con Compuestos Similares
Similar Compounds
- Pentacyclo[10.4.4.44,9.06,22.015,19-]tetracosa-2,4,6,8,10,12,14,16,17,19,21,23-dodecaene : Similar in structure but differs in specific functional groups and reactivity .
- Tetracyclo[14.2.2.24,7.210,13]tetracosa-1(18),4,6,10,12,16,19,21,23-nonaene : Another complex cyclic compound with distinct properties and applications .
Uniqueness
2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione is unique due to its specific pentacyclic structure and the presence of dioxane rings, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6566-51-4 |
|---|---|
Fórmula molecular |
C22H12O4 |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione |
InChI |
InChI=1S/C22H12O4/c23-21-17-9-13-5-1-3-7-15(13)11-19(17)25-22(24)18-10-14-6-2-4-8-16(14)12-20(18)26-21/h1-12H |
Clave InChI |
IJOZLYKQXFINTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=O)OC4=CC5=CC=CC=C5C=C4C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
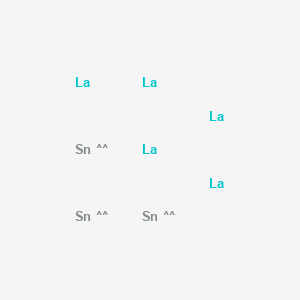
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
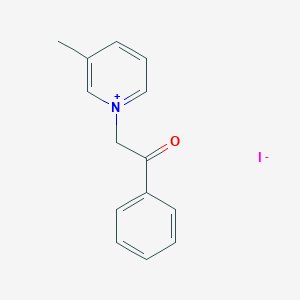
silane](/img/structure/B14721922.png)
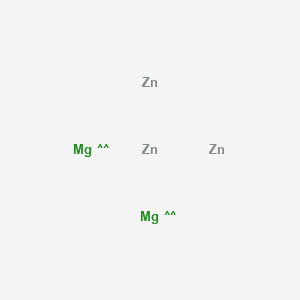
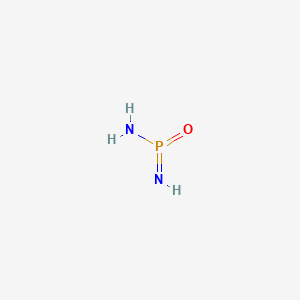
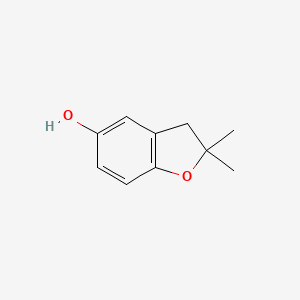
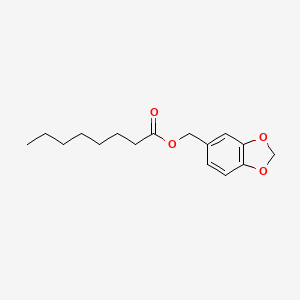
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
